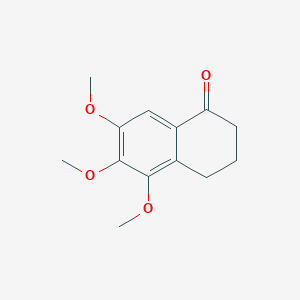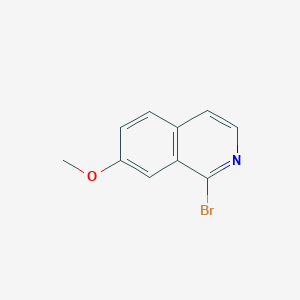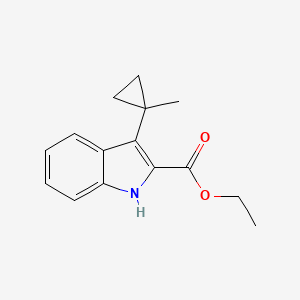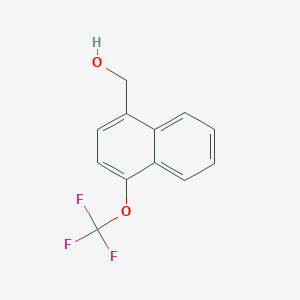
1-(Trifluoromethoxy)naphthalene-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)naphthalene-4-methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with a methanol group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethoxy)naphthalene-4-methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield naphthalene-4-carboxylic acid, while substitution reactions can introduce new functional groups onto the naphthalene ring.
Applications De Recherche Scientifique
1-(Trifluoromethoxy)naphthalene-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems, including enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-(Trifluoromethoxy)naphthalene-4-methanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(trifluoromethoxy)naphthalene: This compound shares the trifluoromethoxy group but differs in the presence of a methyl group instead of a methanol group.
4-(Trifluoromethoxy)-1-naphthyl]methanol: Similar in structure but with variations in the position of the trifluoromethoxy group.
Uniqueness: 1-(Trifluoromethoxy)naphthalene-4-methanol is unique due to the specific positioning of the trifluoromethoxy and methanol groups on the naphthalene ring. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H9F3O2 |
|---|---|
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
[4-(trifluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-6,16H,7H2 |
Clé InChI |
RVUZRSMTUAAVOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



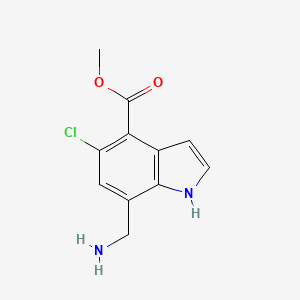
![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)



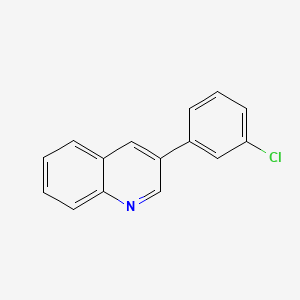
![1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872188.png)
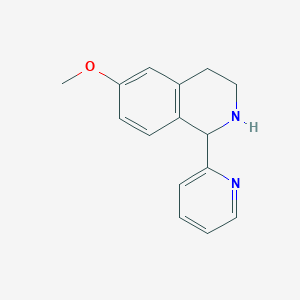
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
